molecular formula C12H13N3O2S B7441064 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil

1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil

Cat. No.: B7441064
M. Wt: 263.32 g/mol
InChI Key: GLAKMRFCEZBLPU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is a heterocyclic compound that belongs to the class of uracil derivatives It features a pyridine ring attached to the uracil core via a thiomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil typically involves the reaction of 1,3-dimethyluracil with 2-pyridylthiomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The thiomethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The thiomethyl and pyridine groups can facilitate binding to active sites or receptors, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethyluracil
  • 5,6-Diamino-1,3-dimethyluracil
  • 1,3-Dimethyluracil

Uniqueness

1,3-Dimethyl-6-(2-pyridylthiomethyl)uracil is unique due to the presence of the pyridylthiomethyl group, which imparts distinct chemical and biological properties. This group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

1,3-dimethyl-6-(pyridin-2-ylsulfanylmethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-14-9(7-11(16)15(2)12(14)17)8-18-10-5-3-4-6-13-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAKMRFCEZBLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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